molecular formula C6H4BrN3 B3034108 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1378816-68-2

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3034108
CAS No.: 1378816-68-2
M. Wt: 198.02 g/mol
InChI Key: SKWPOBAVJBHMMY-UHFFFAOYSA-N
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Description

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine (7-Br-5H-Pyr) is an important and versatile heterocyclic compound that has been widely used in the synthesis of a variety of organic compounds, as well as being studied for its potential applications in biochemistry and physiology. 7-Br-5H-Pyr is a five-membered ring compound containing a nitrogen atom and a bromine atom. It has attracted much attention due to its unique structure and its potential applications in organic synthesis, biochemistry and physiology.

Scientific Research Applications

Antiproliferative and Antiviral Properties

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine derivatives, related to nucleoside antibiotics such as toyocamycin and sangivamycin, have been synthesized and tested for their biological activities. These compounds have shown significant antiproliferative and antiviral properties. The transformation of the pyrrolo[3,2-d]pyrimidine nucleus into derivatives like toyocamycin and sangivamycin analogs involves functional group transformations that yield compounds with potential biological significance (Swayze et al., 1992).

Tyrosine Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of the tyrosine kinase c-Src, a key player in many cellular processes. These compounds represent a new class of tyrosine kinase inhibitors with specificity towards certain kinases, indicating their potential use in targeted cancer therapies (Widler et al., 2001).

Nucleoside Antibiotics and Analogues

The synthesis of pyrrolo[2,3-d]pyrimidine nucleosides, related to nucleoside antibiotics, has been explored. These compounds, such as bromo derivatives of tubercidin, have differential effects on DNA-directed and RNA-directed synthesis, making them valuable as probes in studying cellular and viral relationships (Brdar & Reich, 2008).

Anticancer Therapeutics

Research on N-5 substituted pyrrolo[3,2-d]pyrimidines has shown these compounds to be potential lead compounds for antiproliferative agents. Modifications to the pyrimidine ring, particularly at N5, have been found to increase the efficacy against certain cancer cell lines, suggesting their potential as anticancer therapeutics (Cawrse et al., 2019).

Synthesis of Marine Alkaloids

This compound has been used in the synthesis of the core structure of marine alkaloids like variolins. These compounds have potential applications in medicinal chemistry and drug discovery, particularly in the synthesis of complex natural products (Mendiola et al., 2004).

Folate Receptor Targeting in Antitumor Agents

A series of 6-substituted pyrrolo[2,3-d]pyrimidines with straight side chains have been designed as antitumor agents targeting folate receptors. These compounds have shown potent inhibition against FR-expressing tumor cells and have established the role of pyrrolo[2,3-d]pyrimidine as a significant scaffold in the design of targeted antitumor agents (Wang et al., 2013).

Future Directions

The compound “7-Bromo-5H-pyrrolo[3,2-d]pyrimidine” and its analogs have been identified as promising antiviral agents against flaviviruses . Future research could focus on elucidating the exact mechanism of action of these compounds and exploring their potential in the treatment of flavivirus infections.

Properties

IUPAC Name

7-bromo-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWPOBAVJBHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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